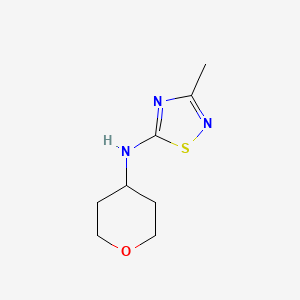![molecular formula C16H19N3O2 B2509211 N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide CAS No. 1445721-63-0](/img/structure/B2509211.png)
N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide” is a synthetic organic compound that features a cyanocyclopropyl group and a phenylethylacetamido group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide” typically involves multiple steps:
Formation of the cyanocyclopropyl group: This can be achieved through the reaction of a suitable cyclopropane precursor with cyanogen bromide under basic conditions.
Acylation reaction: The cyanocyclopropyl intermediate is then acylated with 2-phenylethylamine in the presence of an acylating agent such as acetic anhydride or acetyl chloride.
Amidation: The final step involves the amidation of the acylated intermediate with acetamide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that enhance the efficiency of each step.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the cyanocyclopropyl group, converting it into an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamido group.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Ketones, carboxylic acids.
Reduction products: Amines, alcohols.
Substitution products: Halogenated derivatives, substituted amides.
科学的研究の応用
Chemistry
Synthesis of novel materials: The compound can be used as a building block for the synthesis of polymers and other advanced materials.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology
Biological activity studies: The compound can be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug development: Its unique structure makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry
Material science: The compound can be used in the development of new materials with specific properties, such as enhanced strength or conductivity.
作用機序
The mechanism of action of “N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide” would depend on its specific application. For instance, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
N-(1-cyanocyclopropyl)-2-[N-(2-phenylethyl)acetamido]acetamide analogs: Compounds with similar structures but different substituents on the cyclopropyl or phenylethyl groups.
Other acetamido compounds: Compounds with different acyl groups but similar amide linkages.
Uniqueness
Structural uniqueness: The presence of both a cyanocyclopropyl group and a phenylethylacetamido group in the same molecule.
Chemical properties: Unique reactivity patterns due to the combination of these functional groups.
特性
IUPAC Name |
2-[acetyl(2-phenylethyl)amino]-N-(1-cyanocyclopropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-13(20)19(10-7-14-5-3-2-4-6-14)11-15(21)18-16(12-17)8-9-16/h2-6H,7-11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHAWDOOQNNBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC1=CC=CC=C1)CC(=O)NC2(CC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2509130.png)

![7-(2-Chloroacetyl)-2-(2,2-difluoroethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2509133.png)



![5-methyl-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2509141.png)

![2-(3-(Diethylamino)propyl)-7-methyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2509147.png)
![N-(5-chloro-2-methoxyphenyl)-2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2509148.png)
![N-[2-(adamantan-1-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2509149.png)
![3-(4-methoxybenzyl)-1-(3-(trifluoromethyl)benzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

